Davalintide is derived from human amylin, a peptide hormone co-secreted with insulin from pancreatic beta cells. It belongs to the class of compounds known as recombinant polypeptides, specifically designed to mimic the physiological effects of amylin. The compound is recognized for its potential to improve glycemic control and promote weight loss in obese patients .
The synthesis of Davalintide involves solid-phase peptide synthesis techniques, utilizing either Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. Each amino acid is coupled through a series of deprotection and coupling cycles, which are monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield .
A typical synthesis might include:
The synthesis yields a high degree of purity necessary for biological activity, with typical scales yielding several milligrams of product per batch .
Davalintide's molecular structure closely resembles that of human amylin, featuring a specific sequence that allows it to interact effectively with its target receptors. The structural formula includes several key amino acids that contribute to its agonistic properties at the amylin receptor.
Davalintide undergoes various chemical reactions typical of peptide compounds, including:
The stability of Davalintide can be influenced by factors such as pH, temperature, and concentration, necessitating careful formulation strategies to prevent aggregation into high molecular weight products that could compromise its biological activity .
Davalintide exerts its pharmacological effects primarily through:
Clinical studies have demonstrated that Davalintide can significantly lower blood glucose levels and promote weight loss in subjects with obesity or type 2 diabetes by mimicking the physiological actions of endogenous amylin .
Davalintide exhibits several notable physical and chemical properties:
Davalintide has been primarily investigated for its potential applications in:
Despite its discontinuation in clinical development, the insights gained from studies on Davalintide contribute significantly to ongoing research into amylin analogs and their therapeutic potential in metabolic diseases .
The therapeutic targeting of amylin pathways stems from the hormone’s multifaceted role in energy homeostasis. Amylin, a 37-amino-acid peptide co-secreted with insulin by pancreatic β-cells, regulates postprandial metabolism via three primary mechanisms: suppression of glucagon secretion, inhibition of gastric emptying, and induction of satiety through central nervous system pathways [3] [5]. In obesity and type 2 diabetes, amylin secretion becomes dysregulated, contributing to hyperphagia, weight gain, and glycemic instability [1] [5]. Native human amylin, however, exhibits unfavorable biophysical properties—including low aqueous solubility, rapid aggregation into amyloid fibrils, and a short circulating half-life (<20 minutes)—that preclude its therapeutic use [4] [7]. This provided a compelling rationale for developing stabilized amylin-mimetic peptides that retain biological activity while overcoming these limitations.
Preclinical evidence established amylin’s metabolic benefits: it preferentially reduces high-fat diet intake, promotes weight loss through fat mass reduction, and sustains energy expenditure during calorie restriction [1] [8]. Unlike leptin, amylin’s effects persist in obesity, suggesting intact receptor signaling [1]. The area postrema and nucleus tractus solitarius—brain regions outside the blood-brain barrier—express high densities of amylin receptors (AMYRs), enabling peripheral peptide access to central satiety pathways [2] [8]. These attributes positioned amylin agonism as a viable strategy for treating obesity-related metabolic disorders, spurring development of mimetics like davalintide.
Table 1: Metabolic Functions of Native Amylin Relevant to Mimetic Design
| Physiological Function | Mechanism | Therapeutic Relevance |
|---|---|---|
| Satiety induction | Activation of AMYR in area postrema and nucleus tractus solitarius | Reduces caloric intake without compensatory hyperphagia |
| Glucagon suppression | Indirect central action or direct islet effects | Mitigates postprandial hyperglycemia |
| Gastric emptying delay | Vagally-mediated inhibition of gastric motility | Slows nutrient absorption and enhances satiety signals |
| Fat mass reduction | Sustained lipid utilization during negative energy balance | Promotes metabolically beneficial weight loss |
The development of davalintide represents a strategic evolution in amylin-based therapeutics, bridging first-generation analogs and modern dual amylin-calcitonin receptor agonists (DACRAs). Initial efforts focused on pramlintide, an analog substituting proline residues at positions 25, 28, and 29 to prevent amyloidogenesis [4] [7]. While approved for diabetes, pramlintide’s short half-life (~45 minutes) necessitated frequent injections, limiting its anti-obesity utility [1] [4]. Davalintide emerged as a "second-generation amylinomimetic" engineered for enhanced receptor engagement and kinetic stability [1] [8].
Structural analysis reveals davalintide’s chimeric design: it incorporates sequences from rat amylin, salmon calcitonin, and human calcitonin gene-related peptide (CGRP) [3] [8]. Unlike pramlintide, which retains the human amylin backbone, davalintide’s modifications include a stabilized α-helical segment and optimized disulfide topology (Table 2). This hybrid architecture enables broader receptor activation—davalintide binds human calcitonin receptor (CALCR), CGRP receptors, and AMYRs with higher affinity than native amylin, particularly at the human CGRP receptor [1] [2]. Crucially, davalintide’s AMYR activation profile diverges from salmon calcitonin (sCT), another potent amylin mimetic; while both engage overlapping pathways, davalintide more closely mimics amylin’s preferential suppression of palatable food intake and dependence on an intact area postrema [1] [8].
The pharmacological progression continued with DACRAs like KBP-042 and KBP-088, which integrate davalintide’s principles but further optimize receptor residence time and oral bioavailability [1] [3]. KBP-088, for example, demonstrates greater efficacy than davalintide in weight reduction due to prolonged in vitro receptor activation [1]. This trajectory highlights a shift from singular amylin agonism toward balanced polypharmacology at the AMYR/CALCR interface.
Table 2: Structural Evolution of Amylin Agonists
| Peptide | Structural Features | Receptor Affinity Profile | Development Stage |
|---|---|---|---|
| Native human amylin | Aggregation-prone; unstructured N-terminus | AMYR > CALCR, CGRP receptor | Non-therapeutic |
| Pramlintide | A25P, S28P, S29P substitutions prevent aggregation | Similar to amylin but reduced aggregation | FDA-approved for diabetes |
| Davalintide | Hybrid sequence: rat amylin/sCT/CGRP elements; stabilized helix | CALCR ≈ CGRP receptor > AMYR | Discontinued (Phase II) |
| KBP-042 | Acetylated N-terminus; optimized C-terminal proline amidation | Enhanced CALCR/AMYR residence time | Preclinical/clinical |
Davalintide’s extended pharmacodynamic profile stems from deliberate molecular modifications addressing three limitations of native amylin: rapid enzymatic degradation, renal clearance, and weak receptor binding kinetics. Three optimization strategies were pivotal:
Helical Stabilization and Disulfide Engineering: Amylin’s N-terminal disulfide loop (residues 2-7) is critical for receptor engagement but structurally labile. Davalintide incorporates a non-native Cys²-Cys⁷ disulfide with optimized loop geometry, reducing conformational flexibility and proteolytic susceptibility [4] [8]. Additionally, substitutions like Leu¹⁰→Val enhance α-helical propensity in residues 10–20—a domain essential for calcitonin receptor activation [3] [4]. Molecular dynamics simulations confirm these changes stabilize the receptor-bound conformation, prolonging signaling duration [4].
Receptor Affinity Balancing: Davalintide’s sequence (KCNTATCVLGRLSQELHRLQTTYPRTNTGSNTY-NH₂) strategically redistributes electrostatic interactions with AMYR/CALCR extracellular domains [3] [8]. Unlike human amylin, davalintide binds CALCR with higher affinity, particularly in rats—a species-specific divergence attributed to residue ²⁴ (His in humans → Arg in davalintide) [2] [4]. This broad-spectrum receptor engagement amplifies downstream effects but required careful tuning to avoid excessive CGRP receptor activity linked to vasodilation.
Persistence-Enhancing Modifications: While davalintide lacks PEGylation or lipidation later used in DACRAs, its intrinsic stability arises from reduced renal filtration (molecular weight ~3.9 kDa) and resistance to dipeptidyl peptidase-4 (DPP-4) cleavage [2] [8]. Pharmacokinetic studies in rats show davalintide’s plasma half-life reaches 2–3 hours after subcutaneous injection—a 10-fold increase over amylin—translating to 23 hours of food intake suppression versus 6 hours for amylin [2] [8]. This duration enabled once-daily dosing in preclinical obesity models, contrasting sharply with pramlintide’s multi-injection regimen [1] [8].
Table 3: Pharmacological Improvements of Davalintide Over Native Amylin
| Pharmacokinetic/Pharmacodynamic Parameter | Native Amylin | Davalintide | Enhancement Factor |
|---|---|---|---|
| Plasma half-life (rat, SC) | 13–20 minutes | 120–180 minutes | ~10-fold |
| Duration of feeding suppression | ≤6 hours | 23 hours | ~4-fold |
| Body weight reduction (chronic dosing) | Transient effect | Sustained >8 weeks | Not applicable |
| Fat mass reduction | Moderate | Dose-dependent, lean-sparing | 2–3 fold (vs. pair-fed controls) |
| Receptor activation breadth | AMYR-predominant | AMYR + CALCR + CGRP-R | Broader spectrum |
The culmination of these optimizations yielded a molecule with translational advantages: davalintide reduced body weight in rats by 15–20% during chronic infusion, specifically targeting adipose tissue while preserving lean mass—effects attributable to sustained energy expenditure and fat oxidation [2] [8]. Nevertheless, its discontinuation after Phase II trials reflected emerging DACRAs with superior oral bioavailability and weekly dosing potential [9] [10], underscoring davalintide’s role as a pivotal proof-of-concept for amylin receptor polyagonism.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6